8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine
Description
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative with a trifluoromethyl (-CF₃) substituent at position 3 and a methyl group on the nitrogen atom of the azabicyclo[3.2.1]octane scaffold. This compound belongs to the tropane alkaloid family, which is structurally related to cocaine and other CNS-active molecules . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in neuropharmacology .
Properties
Molecular Formula |
C9H15F3N2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C9H15F3N2/c1-14-6-2-3-7(14)5-8(13,4-6)9(10,11)12/h6-7H,2-5,13H2,1H3 |
InChI Key |
IUBSYSDDJKSNDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of high-throughput reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in this compound acts as a nucleophile, enabling reactions with electrophiles. For example, in the presence of sodium cyanide (NaCN) and hydrochloric acid (HCl), the compound undergoes substitution at the nitrogen center. This reaction typically occurs under controlled conditions (e.g., 0°C) in solvents like butyl acetate or methanol, yielding derivatives such as cyanide-substituted products .
Key Reaction Features :
-
Reagents : NaCN, HCl
-
Conditions : Cooling to 0°C, stirring for extended periods (24–44 hours)
-
Outcome : Formation of cyano-substituted bicyclic compounds, often as mixtures of diastereomers (e.g., 25:75 exo:endo ratio)
Acid-Base Chemistry
The amine functionality allows the compound to participate in acid-base reactions. For instance, protonation of the nitrogen can occur under acidic conditions, facilitating further transformations. In one protocol, acetic acid (CH₃COOH) and NaCN are used to generate enolate intermediates, which react further with electrophiles .
Reaction Example :
-
Reagents : CH₃COOH, NaCN
-
Mechanism : Acid-catalyzed enolate formation followed by nucleophilic attack
Mitsunobu Reaction for Substitution
The compound undergoes substitution at the nitrogen center via the Mitsunobu reaction, a versatile method for transferring substituents. This reaction employs azodicarboxylates (e.g., diethylazodicarboxylate, DEAD) and phosphines (e.g., triphenylphosphine, PPh₃) in solvents like THF or DCM. Sodium hydride (NaH) is used as a base to deprotonate intermediates .
Key Parameters :
| Reaction Component | Example | Role |
|---|---|---|
| Coupling Reagent | DEAD | Reduces azide groups |
| Base | NaH | Facilitates deprotonation |
| Solvent | THF/DCM | Dissolves reactants |
Enolate Formation and Reactivity
Enolate intermediates are generated under acidic conditions, enabling further functionalization. For example, treatment with CH₃COOH and NaCN at low temperatures (5°C) produces enolate species that react with electrophiles to form substituted derivatives .
Reaction Pathway :
-
Protonation : Acidic conditions protonate the amine.
-
Enolate Formation : Deprotonation generates an enolate.
-
Nucleophilic Attack : Electrophiles (e.g., cyanide) react with the enolate .
Stereochemical Considerations
Reactions often yield mixtures of diastereomers due to the compound’s bicyclic structure. For instance, substitution reactions produce exo and endo forms in ratios influenced by steric and electronic factors .
Comparison of Reaction Types
The following table summarizes key reaction types, reagents, and conditions:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | NaCN, HCl | 0°C, 24–44 hours | Cyano-substituted derivatives |
| Mitsunobu Reaction | DEAD, PPh₃, NaH | THF/DCM, room temperature | Substituted amines |
| Acid-Base Chemistry | CH₃COOH, NaCN | 5°C, prolonged stirring | Enolate intermediates |
Research Findings
-
Synthetic Flexibility : The compound’s reactivity allows diverse functionalization, making it a valuable intermediate in medicinal chemistry .
-
Diastereoselectivity : Reaction conditions (e.g., temperature, solvent) significantly influence stereochemical outcomes .
-
Mechanistic Insights : Acidic conditions enhance enolate formation, enabling selective modifications .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects .
Comparison with Similar Compounds
Substituent Variations
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine), enhancing blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., 8-methyl-3-amine dihydrochloride, C₈H₁₈Cl₂N₂) exhibit higher aqueous solubility than free bases .
Key Research Findings
- Stereochemical Impact : Endo vs. exo stereoisomers (e.g., 8-benzyl-3-amine derivatives) exhibit differing biological activities, emphasizing the importance of configuration .
- Salt Forms : Dihydrochloride salts (e.g., MFCD07366481) are preferred for pharmaceutical formulations due to stability and solubility .
- Fluorination Benefits: Trifluoromethylated compounds show prolonged half-lives in vivo compared to non-fluorinated analogs .
Biological Activity
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly in the treatment of various neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is significant for its biological activity. It features a bicyclic structure with a trifluoromethyl group that enhances its pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | (1R,3R,5S)-8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride |
| Molecular Formula | C9H15F3N2 |
| Molecular Weight | 215.23 g/mol |
| CAS Number | 1803566-41-7 |
1. Neurotransmitter Reuptake Inhibition
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine exhibits significant activity as a neurotransmitter reuptake inhibitor. Research indicates that it inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive functions .
2. Antidepressant Potential
The compound's ability to modulate monoamine levels suggests potential as an antidepressant agent. It may offer advantages over traditional monoamine reuptake inhibitors by reducing side effects associated with older antidepressants while maintaining efficacy .
3. Kappa Opioid Receptor Antagonism
Recent studies have explored the compound's role as a kappa opioid receptor antagonist, which may contribute to its therapeutic effects in pain management and mood disorders . The structure-activity relationship studies indicate that modifications to the azabicyclo framework can enhance selectivity and potency against kappa receptors.
Study 1: Pharmacokinetics in Animal Models
A study examining the pharmacokinetics of related compounds in dogs and monkeys reported half-lives ranging from 2.6 hours to 20 hours for various metabolites, suggesting a favorable metabolic profile for compounds within this class . This information is crucial for understanding dosing regimens and potential therapeutic windows.
Study 2: Efficacy in Depression Models
In experimental models of depression, derivatives of 8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine demonstrated significant reductions in depressive behaviors compared to control groups, highlighting its potential as a novel antidepressant therapy .
Q & A
Q. How can the stereochemistry of 8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine be experimentally determined?
Methodological Answer: Stereochemical elucidation requires a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, can identify spatial proximity of protons to infer ring conformation. X-ray crystallography is definitive for resolving absolute configuration, as demonstrated for related bicyclic amines in structural studies . Computational methods (e.g., density functional theory) can predict preferred conformers and validate experimental data .
Q. What synthetic routes are reported for bicyclo[3.2.1]octan-3-amine derivatives, and how do they apply to this compound?
Methodological Answer: Common strategies include:
- Mannich reactions to introduce substituents at the 3-position, leveraging the bicyclic amine’s nucleophilicity .
- Ring-closing metathesis or intramolecular cyclization to form the bicyclo framework, followed by functionalization (e.g., trifluoromethylation via Ullmann coupling or nucleophilic substitution) .
- Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) to direct regioselectivity during derivatization . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for yield improvement .
Q. How can the physicochemical properties (e.g., solubility, pKa) of this compound be characterized for in vitro studies?
Methodological Answer:
- Solubility : Use shake-flask methods with HPLC-UV quantification across solvents (e.g., water, DMSO) at physiological pH .
- pKa determination : Employ potentiometric titration or NMR-based pH-dependent chemical shift analysis .
- Lipophilicity : Measure logP values via reverse-phase HPLC or octanol-water partitioning .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in trifluoromethylation of the bicyclo[3.2.1]octane core?
Methodological Answer:
- Screen transition-metal catalysts (e.g., CuI, Pd) for cross-coupling reactions with trifluoromethyl sources (e.g., CF3SiMe3) .
- Evaluate microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
- Use DoE (Design of Experiments) to optimize variables like temperature, solvent (e.g., DMF vs. THF), and stoichiometry .
- Monitor intermediates via LC-MS to identify bottlenecks in multi-step pathways .
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylated bicyclic amines?
Methodological Answer:
- Perform comparative assays under standardized conditions (e.g., consistent cell lines, assay protocols) to eliminate variability .
- Analyze metabolite profiles (via LC-HRMS) to assess if degradation products influence activity .
- Use molecular docking to correlate structural variations (e.g., substituent position) with target binding affinity differences .
- Validate findings through crystallographic studies of ligand-target complexes .
Q. How can the metabolic stability of this compound be evaluated for CNS drug development?
Methodological Answer:
- Conduct hepatic microsomal assays (human/rodent) to measure CYP450-mediated degradation rates .
- Use LC-MS/MS to quantify parent compound and metabolites in plasma/brain tissue after in vivo administration .
- Perform PAMPA-BBB assays to predict blood-brain barrier penetration, critical for neuropharmacological applications .
Q. What analytical techniques are suitable for detecting stereochemical impurities in scaled-up synthesis?
Methodological Answer:
- Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns to separate enantiomers .
- Vibrational circular dichroism (VCD) for absolute configuration confirmation of isolated impurities .
- NMR chiral derivatization using agents like Mosher’s acid to enhance signal resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
